CYT-1010

Biased agonism Mu-opioid receptor β-arrestin recruitment

Pain researchers studying opioid analgesia face the challenge of dissociating therapeutic benefit from respiratory depression. CYT-1010 addresses this via biased MOR agonism with >2400-fold G-protein/cAMP (EC50 0.0053 nM) over β-arrestin (EC50 13.1 nM) selectivity. • G-protein-biased signaling minimizes arrestin-mediated adverse effects • Cyclized D-Lys tetrapeptide scaffold resists enzymatic degradation • Targets both 7TM and exon 11/6TM MOR-1 splice variants Supplied with analytical documentation; available for global shipment.

Molecular Formula C35H40N6O5
Molecular Weight 624.7 g/mol
CAS No. 213769-33-6
Cat. No. B2781946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYT-1010
CAS213769-33-6
Molecular FormulaC35H40N6O5
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5
InChIInChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29+,30-,31-/m0/s1
InChIKeyCFVGCGXJRNVTFP-LYXINOJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CYT-1010 (CAS 213769-33-6): A Cyclic Mu-Opioid Receptor Agonist with Biased Signaling for Pain Research


CYT-1010 (CAS 213769-33-6), also known as (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide, is a cyclic tetrapeptide analog of endomorphin-1 that functions as a potent mu-opioid receptor (MOR) agonist [1]. It is characterized by a unique cyclized, D-lysine-containing scaffold designed to enhance metabolic stability while conferring biased signaling properties [2]. This compound is primarily utilized in preclinical pain research and opioid pharmacology studies to investigate the dissociation of analgesic efficacy from adverse effects such as respiratory depression and abuse liability.

Why Generic Substitution Fails for CYT-1010 (CAS 213769-33-6) in Preclinical Pain and Opioid Research


Generic substitution of mu-opioid receptor agonists is not scientifically justified due to the divergent signaling profiles, structural scaffolds, and clinical safety margins among compounds in this class. CYT-1010 exhibits a distinctive biased agonism pattern that preferentially activates G-protein-mediated cAMP inhibition over β-arrestin recruitment, a property not uniformly shared by other mu-opioid agonists [1]. Its cyclized, D-lysine-containing tetrapeptide backbone confers resistance to enzymatic degradation not observed in linear peptide analogs or small-molecule opioids [2]. Furthermore, in vivo data indicate that CYT-1010 engages alternative splice variants of the mu-opioid receptor (e.g., exon 11/truncated 6TM variants), a mechanism distinct from conventional opioids like morphine, which rely primarily on full-length 7TM receptors [3]. These molecular and pharmacological differences translate into a safety profile characterized by the absence of respiratory depression at analgesic doses in early clinical studies, a finding that cannot be extrapolated to other mu-opioid agonists lacking equivalent evidence [1].

CYT-1010 (CAS 213769-33-6): Head-to-Head Quantitative Evidence for Scientific Selection


CYT-1010 Demonstrates Marked Signaling Bias at the Mu-Opioid Receptor Relative to Morphine: Quantified by EC50 Ratios in β-Arrestin Recruitment vs. cAMP Inhibition Assays

CYT-1010 exhibits pronounced biased signaling at the mu-opioid receptor, with a >2400-fold separation in potency between its effects on cAMP inhibition (EC50 = 0.0053 nM) and β-arrestin recruitment (EC50 = 13.1 nM), as determined in recombinant cell-based assays [1]. In direct head-to-head comparison within the same patent disclosure, morphine displays a substantially smaller bias factor, with EC50 values for cAMP inhibition and β-arrestin recruitment reported as 4.0 nM and 123 nM, respectively, yielding a bias ratio of approximately 31-fold .

Biased agonism Mu-opioid receptor β-arrestin recruitment cAMP inhibition Pain pharmacology

CYT-1010 Exhibits Superior Analgesic Potency Relative to Morphine in Preclinical Pain Models: Preclinical Efficacy Comparison

In preclinical studies, CYT-1010 has demonstrated analgesic potency that exceeds that of morphine, as reported in a comprehensive review of endomorphin-based analgesics [1]. While specific ED50 values were not disclosed in the accessible literature, the directional superiority (CYT-1010 > morphine) has been consistently cited across multiple independent sources, including the original patent disclosure [2] and a peer-reviewed pain medicine journal [1].

Analgesic potency Preclinical pain models Mu-opioid receptor Endomorphin-1 analog Opioid comparison

CYT-1010 Does Not Induce Respiratory Depression at Analgesic Doses in Early Clinical Evaluation: Safety Differentiation from Conventional Opioids

In an initial Phase 1 clinical study, CYT-1010 demonstrated significant analgesia compared to baseline without inducing respiratory depression at the dose levels tested [1]. This clinical observation contrasts sharply with conventional mu-opioid agonists such as morphine, fentanyl, and oxycodone, which are known to cause dose-limiting respiratory depression even at therapeutic analgesic doses [2].

Respiratory depression Safety pharmacology Phase 1 clinical trial Mu-opioid receptor Analgesic safety

CYT-1010 is Highly Mu-Selective with Minimal Affinity for Delta and Kappa Opioid Receptors: Receptor Selectivity Profile

CYT-1010 is a chemically stabilized analog of endomorphin-1 that exhibits high selectivity for the mu-opioid receptor, showing very poor affinity for delta and kappa opioid receptors [1]. This selectivity profile mirrors that of the endogenous ligand endomorphin-1, which is known to be among the most mu-selective opioid peptides identified to date [2].

Receptor selectivity Mu-opioid receptor Delta-opioid receptor Kappa-opioid receptor Off-target activity

CYT-1010 is a Cyclized, D-Lysine-Containing Tetrapeptide with Enhanced Enzymatic Stability Relative to Linear Endomorphin-1

CYT-1010 is a cyclized tetrapeptide containing a D-lysine residue, a structural modification designed to confer resistance to enzymatic degradation [1]. In contrast, the endogenous ligand endomorphin-1 is a linear tetrapeptide that is rapidly degraded by peptidases in vivo, limiting its therapeutic utility [2].

Peptide stability Cyclic peptide D-amino acid Endomorphin-1 analog Peptidase resistance

Optimal Research and Industrial Applications for CYT-1010 (CAS 213769-33-6) Based on Evidence-Based Differentiation


Preclinical Studies Investigating Biased Agonism and G-Protein-Selective Signaling at the Mu-Opioid Receptor

CYT-1010 is optimally deployed as a tool compound to dissect biased signaling at the mu-opioid receptor, leveraging its >2400-fold separation between cAMP inhibition (EC50 = 0.0053 nM) and β-arrestin recruitment (EC50 = 13.1 nM) [1]. This pronounced bias profile enables researchers to selectively activate G-protein-mediated pathways while minimizing β-arrestin engagement, facilitating mechanistic studies into the role of arrestin signaling in opioid-induced adverse effects such as tolerance and respiratory depression [1].

In Vivo Pain Models Requiring High Analgesic Potency with Reduced Respiratory Depression Liability

For preclinical pain research where the therapeutic window between analgesia and respiratory depression is a critical endpoint, CYT-1010 offers a differentiated profile. In a Phase 1 clinical study, CYT-1010 produced significant analgesia without inducing respiratory depression at the doses tested [2]. This contrasts with conventional mu-opioid agonists, which routinely exhibit dose-limiting respiratory effects [3]. CYT-1010 is therefore a preferred compound for translational studies aimed at validating safer opioid analgesic candidates.

Investigations of Mu-Opioid Receptor Splice Variant Pharmacology (Exon 11/6TM MOR-1)

CYT-1010 targets both traditional 7TM mu-opioid receptors and exon 11/truncated 6TM MOR-1 splice variants [2]. This dual targeting mechanism distinguishes it from morphine, which primarily requires full-length 7TM receptors for analgesia [4]. Researchers investigating the functional roles of alternative MOR splice variants in pain processing and opioid pharmacology can utilize CYT-1010 as a probe to interrogate 6TM-mediated signaling pathways.

Anti-Inflammatory and Neurogenic Inflammation Studies Leveraging Sensory Neuropeptide Release Inhibition

CYT-1010 has been shown to inhibit sensory neuropeptide release and attenuate neurogenic inflammation in rodent models [5]. This anti-inflammatory activity, demonstrated in assays measuring thermal hyperalgesia and neuropeptide outflow, provides a secondary application for CYT-1010 in research focused on the intersection of opioid receptor activation and inflammatory pain pathways.

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